molecular formula C24H29NO B13844224 4-(1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)vinyl)benzamide

4-(1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)vinyl)benzamide

Cat. No.: B13844224
M. Wt: 347.5 g/mol
InChI Key: STCQQMSYZQSSHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)vinyl)benzamide is a complex organic compound known for its unique structural properties It is characterized by a tetrahydronaphthalene core with multiple methyl groups and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)vinyl)benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Tetrahydronaphthalene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydronaphthalene ring.

    Introduction of Methyl Groups: Methyl groups are introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Vinylation: The vinyl group is introduced via a Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst.

    Formation of Benzamide Moiety: The final step involves the reaction of the intermediate compound with benzoyl chloride in the presence of a base to form the benzamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)vinyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

4-(1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)vinyl)benzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)vinyl)benzamide involves its interaction with specific molecular targets and pathways. It is known to bind to retinoid X receptors (RXRs), modulating gene expression and cellular processes. This interaction leads to various biological effects, including the regulation of cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Bexarotene: A retinoid X receptor agonist with similar structural features and biological activities.

    Tazarotene: Another retinoid compound used in the treatment of psoriasis and acne.

    Adapalene: A retinoid-like compound with anti-inflammatory properties.

Uniqueness

4-(1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)vinyl)benzamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its multiple methyl groups and tetrahydronaphthalene core contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C24H29NO

Molecular Weight

347.5 g/mol

IUPAC Name

4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzamide

InChI

InChI=1S/C24H29NO/c1-15-13-20-21(24(5,6)12-11-23(20,3)4)14-19(15)16(2)17-7-9-18(10-8-17)22(25)26/h7-10,13-14H,2,11-12H2,1,3-6H3,(H2,25,26)

InChI Key

STCQQMSYZQSSHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)N)C(CCC2(C)C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.